
5-chloro-3-methyl-1-(2-methylpropyl)-4-(pyrrolidin-2-yl)-1H-pyrazole
Overview
Description
5-chloro-3-methyl-1-(2-methylpropyl)-4-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as 5-CMPP, is a small molecule compound with potential applications in a variety of scientific fields. It has been investigated for its potential as a therapeutic agent, as a synthetic intermediate, and as a research tool. It is a heterocyclic compound with a pyrazole core and a chloroalkyl side chain, and its structure is shown in Figure 1.
Scientific Research Applications
5-CMPP has been studied for its potential applications in scientific research. It has been investigated as a synthetic intermediate for the preparation of various heterocyclic compounds, such as quinazolines and quinoxalines. In addition, it has been studied as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and neurodegenerative diseases.
Mechanism Of Action
The exact mechanism of action of 5-CMPP is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes, including those involved in signal transduction pathways. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPP have been studied in a variety of cell types and animal models. It has been shown to modulate the activity of a variety of proteins, including those involved in signal transduction pathways. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to inhibit the growth of certain cancer cell lines and to induce apoptosis in certain cell types.
Advantages And Limitations For Lab Experiments
5-CMPP is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments. However, it is not very soluble in water and can be difficult to handle in aqueous solutions.
Future Directions
The potential applications of 5-CMPP are only beginning to be explored. Future research could focus on elucidating the exact mechanism of action of the compound, as well as exploring its potential therapeutic applications in a variety of diseases. Additionally, further research could explore the potential of 5-CMPP as a synthetic intermediate for the preparation of other heterocyclic compounds. Finally, further studies could investigate the biochemical and physiological effects of 5-CMPP in a variety of cell types and animal models.
properties
IUPAC Name |
5-chloro-3-methyl-1-(2-methylpropyl)-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-8(2)7-16-12(13)11(9(3)15-16)10-5-4-6-14-10/h8,10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRKIQZSTBBORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-(2-methylpropyl)-4-(pyrrolidin-2-yl)-1H-pyrazole | |
CAS RN |
1394041-83-8 | |
| Record name | 5-chloro-3-methyl-1-(2-methylpropyl)-4-(pyrrolidin-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



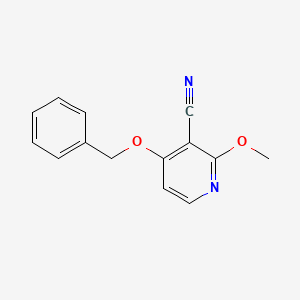
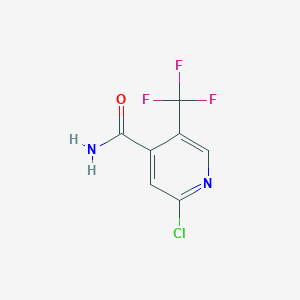

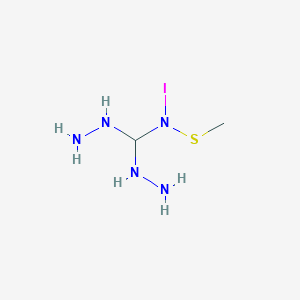
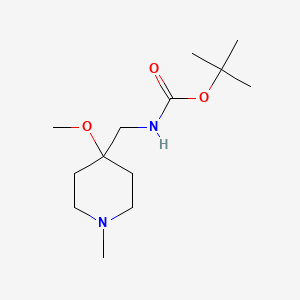


![1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1431663.png)
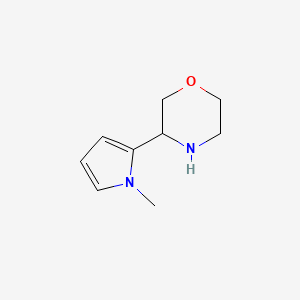




![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)